3-Chloro-4,5-dihydroxybenzoic acid
Overview
Description
3-Chloro-4,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4,5-dihydroxybenzoic acid is the lactate receptor, GPR81 . This receptor is involved in the regulation of lipid metabolism, specifically in the process of triglyceride lipolysis .
Mode of Action
This compound acts as a selective agonist for the lactate receptor, GPR81 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound stimulates GPR81, leading to a decrease in triglyceride lipolysis .
Biochemical Pathways
The stimulation of gpr81 is known to influence lipid metabolism, particularly the breakdown of triglycerides
Pharmacokinetics
Its solubility in dmso is reported to be 15 mg/ml , which may influence its bioavailability.
Result of Action
The stimulation of GPR81 by this compound leads to a decrease in triglyceride lipolysis . This could potentially influence lipid metabolism and energy homeostasis in the body.
Biochemical Analysis
Biochemical Properties
3-Chloro-4,5-dihydroxybenzoic acid is a potent, orally active, and selective lactate receptor GPR81 agonist . It exhibits favorable in vivo effects on lipolysis in a mouse model of obesity . The compound is involved in chorismate biosynthesis by the shikimate pathway .
Cellular Effects
The compound has been found to have mixed effects on normal and cancer cells in in vitro and in vivo studies . It has been reported to induce apoptosis of human leukemia cells . In an in vitro model using HL-60 leukemia cells, this compound showed an antigenotoxic effect and tumoricidal activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective agonist of the lactate receptor, GPR81 . Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when sealed in dry conditions at room temperature .
Dosage Effects in Animal Models
In animal models, this compound has shown significant reductions in nonesterified free fatty acid cholesterol (NEFAc) at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve its role in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase yielding 4-hydroxybenzoic acid .
Transport and Distribution
It is known that the compound is a solid at room temperature and has a purity of 95% .
Subcellular Localization
It is known that the compound is a solid at room temperature and has a purity of 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4,5-dihydroxybenzoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or dechlorinated compounds .
Scientific Research Applications
3-Chloro-4,5-dihydroxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: This compound has two chlorine atoms and one hydroxyl group, making it structurally similar but with different chemical properties.
3,4-Dihydroxybenzoic acid: Lacks the chlorine atom, which affects its reactivity and applications.
4-Chloro-3,5-dihydroxybenzoic acid: Another isomer with different positioning of the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-4,5-dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and hydroxyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-4,5-dihydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNECQLDCNDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000328 | |
Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79188-95-7, 87932-49-8 | |
Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079188957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 87932-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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